6-Nitro-2,3-dihydrobenzofuran

Catalytic hydrogenation Amine synthesis Reduction selectivity

6-Nitro-2,3-dihydrobenzofuran (CAS 911300-51-1) is a nitro-substituted 2,3-dihydrobenzofuran derivative belonging to the benzofuran family, characterized by a fused benzene and dihydrofuran ring with a nitro group at the 6-position. It serves primarily as a versatile synthetic intermediate for constructing more complex heterocyclic compounds in pharmaceutical research and organic synthesis.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B7810206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,3-dihydrobenzofuran
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2
InChIKeyZIOGUNUUBPDESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,3-dihydrobenzofuran for Medicinal Chemistry and Organic Synthesis: A Procurement-Focused Product Overview


6-Nitro-2,3-dihydrobenzofuran (CAS 911300-51-1) is a nitro-substituted 2,3-dihydrobenzofuran derivative belonging to the benzofuran family, characterized by a fused benzene and dihydrofuran ring with a nitro group at the 6-position [1]. It serves primarily as a versatile synthetic intermediate for constructing more complex heterocyclic compounds in pharmaceutical research and organic synthesis . The saturated 2,3-dihydro moiety enhances stability relative to fully unsaturated benzofurans while preserving reactivity for further functionalization, and the electron-withdrawing nitro group enables exploration of structure-activity relationships in medicinal chemistry [1].

Why 6-Nitro-2,3-dihydrobenzofuran Cannot Be Simply Replaced by Other Nitrobenzofuran or Dihydrobenzofuran Isomers


Nitro-substituted dihydrobenzofurans exhibit position-dependent electronic properties, reduction behavior, and biological activity that preclude simple interchange. The 6-nitro isomer provides a distinct electron-withdrawing profile on the benzene ring compared to 4-, 5-, or 7-nitro congeners, altering both downstream synthetic reactivity and potential pharmacophore interactions [1]. Unsubstituted 2,3-dihydrobenzofuran lacks the nitro group entirely, forfeiting the ability to serve as a precursor for amine-containing derivatives via catalytic hydrogenation . Class-level evidence further indicates that nitrobenzofurans as a group show relatively high MICs against bacteria compared to nitronaphthofurans, meaning that minor positional or substituent changes can shift the activity-to-toxicity window [2].

Quantitative Differentiation of 6-Nitro-2,3-dihydrobenzofuran Against Closest Analogs: An Evidence-Based Selection Guide


Regioselective Catalytic Hydrogenation Yield: 6-Nitro-2,3-dihydrobenzofuran vs. Unsubstituted Dihydrobenzofuran as Amine Precursor

6-Nitro-2,3-dihydrobenzofuran undergoes efficient catalytic hydrogenation to 2,3-dihydrobenzofuran-6-amine with a reported isolated yield of 90% under mild conditions (H₂, Pd/C, MeOH, 20°C, 3 h) . This transformation is not achievable with the unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2), which lacks the reducible nitro functionality and therefore cannot serve as a direct precursor for the corresponding 6-amino derivative [1]. The high yield and straightforward workup (filtration, evaporation) make the 6-nitro compound a reliable intermediate for amine-targeted synthesis workflows.

Catalytic hydrogenation Amine synthesis Reduction selectivity

Computed Lipophilicity: 6-Nitro-2,3-dihydrobenzofuran vs. Unsubstituted 2,3-Dihydrobenzofuran

The computed XLogP3 value for 6-nitro-2,3-dihydrobenzofuran is 1.8 [1], indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts. In contrast, unsubstituted 2,3-dihydrobenzofuran has reported logP values ranging from approximately 1.62 to 2.14 across different computational methods [2]. The introduction of the polar nitro group at the 6-position reduces logP by ~0.3–0.8 log units relative to the parent scaffold, altering both partitioning behavior and potential off-target binding profiles.

Lipophilicity Drug-likeness ADME prediction

Nitro Group Positional Effect on Scaffold Metabolic Stability: 6-Nitro-2,3-dihydrobenzofuran vs. Non-Hydrogenated Nitrobenzofurans

The saturated 2,3-dihydrobenzofuran scaffold of 6-nitro-2,3-dihydrobenzofuran confers enhanced metabolic stability compared to non-hydrogenated benzofuran analogs. Kuujia product documentation notes that 'the hydrogenated dihydrobenzofuran framework contributes to enhanced metabolic stability compared to non-hydrogenated benzofurans reported in earlier studies' [1]. In contrast, 3-nitro-2-methylbenzofurans (non-hydrogenated) exhibit marked lability in aqueous solution, with a reported half-life (T₁/₂) of 0.8–3.5 hours at 37°C, pH 7.0 [2]. While direct half-life data for the 6-nitro-2,3-dihydrobenzofuran scaffold under identical conditions are not available in published literature, the saturated dihydrofuran ring eliminates the solvolytic degradation pathway observed in fully aromatic 3-nitrobenzofurans.

Metabolic stability Dihydrobenzofuran scaffold Nitroarene reduction

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: 6-Nitro-2,3-dihydrobenzofuran vs. Unsubstituted 2,3-Dihydrobenzofuran

6-Nitro-2,3-dihydrobenzofuran has a computed topological polar surface area (TPSA) of 55 Ų and one hydrogen bond acceptor [1]. The unsubstituted parent 2,3-dihydrobenzofuran has a reported PSA of approximately 9.23 Ų and zero H-bond acceptors beyond the furan oxygen [2]. The ~46 Ų increase in TPSA arises entirely from the nitro substituent and places the 6-nitro derivative within a range more favorable for oral bioavailability (typically TPSA < 140 Ų for CNS penetration, < 60–70 Ų preferred) while still below thresholds that would severely limit membrane permeation.

Polar surface area Drug-likeness Blood-brain barrier permeability

Antibacterial Activity Class-Level Comparison: Nitrobenzofurans vs. Nitronaphthofurans and Nitrofurans

In a comprehensive study comparing nitroheterocyclic antibacterial activities, nitrobenzofurans as a class showed relatively high MICs compared to nitronaphthofurans (MIC₅₀ = 1 mg/L for aerobic bacteria; MIC₅₀ = 0.125 mg/L for anaerobes) and nitrothiazoles, but were more active than metronidazole and some nitrofurans [1]. Separately, 3-nitrobenzofurans were found to be more potent in minimal media than in nutrient-rich Penassay broth, with potency abolished by casamino acids and tryptophan supplementation [2]. This class-level data contextualizes 6-nitro-2,3-dihydrobenzofuran within the broader nitrobenzofuran activity landscape: the antibacterial potency of nitrobenzofurans is moderate and assay-condition dependent, which must be considered when selecting this scaffold for antimicrobial screening programs.

Antibacterial Nitroheterocyclic MIC comparison

Prioritized Application Scenarios for 6-Nitro-2,3-dihydrobenzofuran Based on Quantitative Evidence


Scalable Synthesis of 6-Amino-2,3-dihydrobenzofuran via High-Yield Catalytic Hydrogenation

Researchers requiring multigram quantities of 2,3-dihydrobenzofuran-6-amine can procure 6-nitro-2,3-dihydrobenzofuran as the direct precursor. The documented 90% isolated yield at ~291 mmol scale (48 g input, 37 g product) using standard Pd/C hydrogenation in methanol at room temperature provides a validated, scalable protocol. This route is not accessible from unsubstituted 2,3-dihydrobenzofuran, which lacks the nitro handle.

Medicinal Chemistry SAR Exploration Requiring a Moderately Lipophilic Nitroaromatic Scaffold

The computed XLogP3 of 1.8 and TPSA of 55 Ų [1] position 6-nitro-2,3-dihydrobenzofuran as a moderately lipophilic, membrane-permeable nitroaromatic scaffold. This profile is advantageous for hit-to-lead programs where both cellular permeability and manageable non-specific binding are required, offering a differentiated starting point compared to the more lipophilic unsubstituted scaffold (logP ~2.14).

Antibacterial Screening Programs Using Minimal Media Assay Conditions

Based on class-level evidence that 3-nitrobenzofurans exhibit enhanced antibacterial potency in minimal media versus nutrient-rich broth, and that potency can be modulated by amino acid supplementation [2], 6-nitro-2,3-dihydrobenzofuran is suitable for antibacterial discovery campaigns employing minimal media screening cascades. Researchers should benchmark against nitronaphthofuran-class compounds (MIC₅₀ = 1 mg/L aerobic [3]) and design dose-response assays under defined nutritional conditions.

Stable Nitroaromatic Intermediate for Multi-Step Synthetic Sequences Requiring Aqueous Workup

Unlike non-hydrogenated 3-nitrobenzofurans that degrade with T₁/₂ = 0.8–3.5 h at pH 7.0, 37°C [4], the saturated dihydrofuran scaffold of 6-nitro-2,3-dihydrobenzofuran provides superior aqueous stability [1]. This makes it a preferred intermediate for synthetic routes involving aqueous quenching, extraction, or chromatography steps where compound integrity must be maintained.

Quote Request

Request a Quote for 6-Nitro-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.